molecular formula C6H9NaO5S B12326078 Sodium;2-hydroxy-3-prop-2-ynoxypropane-1-sulfonate

Sodium;2-hydroxy-3-prop-2-ynoxypropane-1-sulfonate

Katalognummer: B12326078
Molekulargewicht: 216.19 g/mol
InChI-Schlüssel: SOTHXFJEPUYROC-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sodium;2-hydroxy-3-prop-2-ynoxypropane-1-sulfonate is a chemical compound with the molecular formula C6H11NaO6S and a molecular weight of 234.2. This compound is known for its unique structure, which includes a sulfonate group, a hydroxyl group, and a prop-2-ynoxy group attached to a propane backbone. It is commonly used in various scientific research applications due to its distinctive chemical properties.

Vorbereitungsmethoden

The synthesis of Sodium;2-hydroxy-3-prop-2-ynoxypropane-1-sulfonate involves several steps. One common method includes the reaction of 2-hydroxy-3-chloropropane-1-sulfonate with propargyl alcohol in the presence of a base such as sodium hydroxide. The reaction conditions typically involve heating the mixture to a specific temperature to facilitate the substitution reaction, resulting in the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Analyse Chemischer Reaktionen

Sodium;2-hydroxy-3-prop-2-ynoxypropane-1-sulfonate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds under specific conditions.

    Reduction: The compound can be reduced to form alcohols or other reduced products.

    Substitution: The sulfonate group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Sodium;2-hydroxy-3-prop-2-ynoxypropane-1-sulfonate has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.

    Biology: The compound is utilized in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Medicine: Research explores its potential therapeutic applications, including its role in drug development and delivery systems.

    Industry: It is employed in various industrial processes, such as the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Sodium;2-hydroxy-3-prop-2-ynoxypropane-1-sulfonate involves its interaction with specific molecular targets. The sulfonate group can form ionic bonds with positively charged sites on proteins or enzymes, affecting their activity and function. The hydroxyl and prop-2-ynoxy groups may also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.

Vergleich Mit ähnlichen Verbindungen

Sodium;2-hydroxy-3-prop-2-ynoxypropane-1-sulfonate can be compared with similar compounds such as Sodium 2-hydroxy-3-(methacryloyloxy)-1-propanesulfonate . While both compounds contain sulfonate and hydroxyl groups, the presence of the prop-2-ynoxy group in this compound provides unique reactivity and applications. Other similar compounds include Sodium 2-hydroxy-3-(2-propyn-1-yloxy)-1-propanesulfonate .

Eigenschaften

Molekularformel

C6H9NaO5S

Molekulargewicht

216.19 g/mol

IUPAC-Name

sodium;2-hydroxy-3-prop-2-ynoxypropane-1-sulfonate

InChI

InChI=1S/C6H10O5S.Na/c1-2-3-11-4-6(7)5-12(8,9)10;/h1,6-7H,3-5H2,(H,8,9,10);/q;+1/p-1

InChI-Schlüssel

SOTHXFJEPUYROC-UHFFFAOYSA-M

Kanonische SMILES

C#CCOCC(CS(=O)(=O)[O-])O.[Na+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.